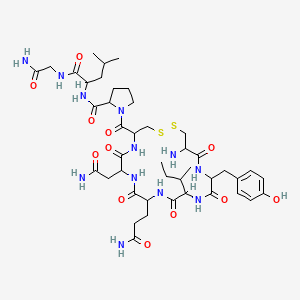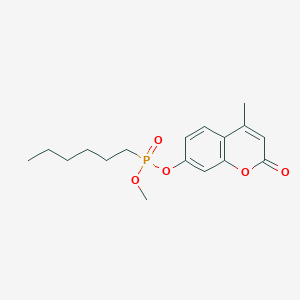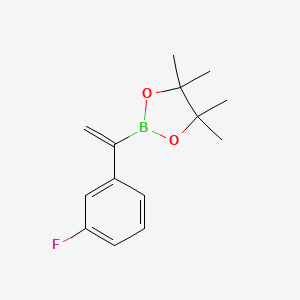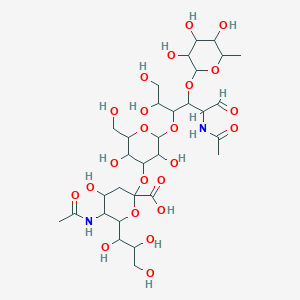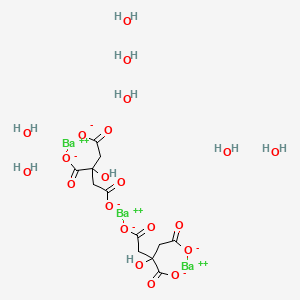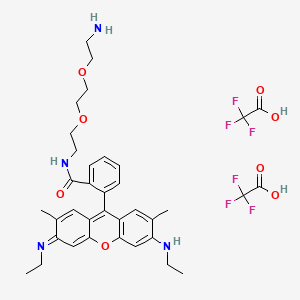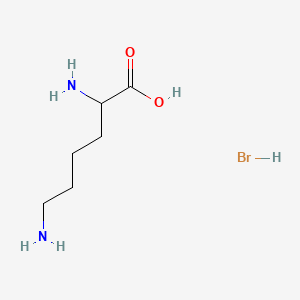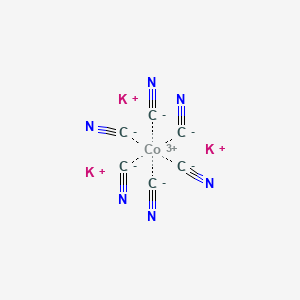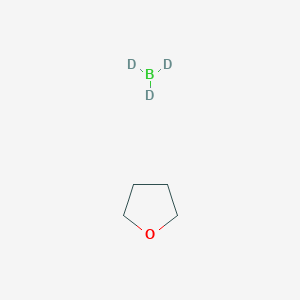
Oxolane;trideuterioborane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxolane;trideuterioborane is a compound that combines oxolane, a cyclic ether, with trideuterioborane, a boron-containing compoundIt is widely used as a solvent and a precursor to polymers . Trideuterioborane is a deuterated form of borane, which is used in various chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxolane;trideuterioborane typically involves the reaction of oxolane with trideuterioborane under controlled conditions. . The reaction conditions often include the use of a suitable solvent, temperature control, and the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of oxolane involves the acid-catalyzed dehydration of 1,4-butanediol, which is derived from the condensation of acetylene with formaldehyde followed by hydrogenation . The production of trideuterioborane involves the deuteration of borane, which can be achieved through various methods, including the reaction of borane with deuterium gas.
Chemical Reactions Analysis
Types of Reactions
Oxolane;trideuterioborane undergoes various chemical reactions, including:
Oxidation: Oxolane can be oxidized to produce succinic acid or other oxidation products.
Reduction: Trideuterioborane can participate in reduction reactions, acting as a reducing agent.
Substitution: Both oxolane and trideuterioborane can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation of oxolane can produce succinic acid, while reduction reactions involving trideuterioborane can yield deuterated organic compounds.
Scientific Research Applications
Oxolane;trideuterioborane has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the study of deuterium-labeled compounds and their biological effects.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of oxolane;trideuterioborane involves its interaction with molecular targets and pathways in chemical reactions. Oxolane acts as a solvent and stabilizer, facilitating the dissolution and reaction of other compounds . Trideuterioborane, as a reducing agent, participates in electron transfer reactions, reducing other compounds and forming deuterated products.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran (Oxolane): A cyclic ether with similar solvent properties.
Borane: A boron-containing compound used in reduction reactions.
Deuterated Compounds: Compounds labeled with deuterium, used in various research applications.
Uniqueness
Oxolane;trideuterioborane is unique due to its combination of oxolane and trideuterioborane, providing both solvent properties and reducing capabilities. The presence of deuterium in trideuterioborane makes it valuable for research involving isotopic labeling and tracing.
Properties
Molecular Formula |
C4H11BO |
|---|---|
Molecular Weight |
88.96 g/mol |
IUPAC Name |
oxolane;trideuterioborane |
InChI |
InChI=1S/C4H8O.BH3/c1-2-4-5-3-1;/h1-4H2;1H3/i;1D3 |
InChI Key |
RMCYTHFAWCWRFA-SVLQTQOOSA-N |
Isomeric SMILES |
[2H]B([2H])[2H].C1CCOC1 |
Canonical SMILES |
B.C1CCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


